molecular formula C6H14N2O2 B1416248 3-[(3-Hydroxypropyl)amino]propanamide CAS No. 1040687-70-4

3-[(3-Hydroxypropyl)amino]propanamide

Cat. No.: B1416248
CAS No.: 1040687-70-4
M. Wt: 146.19 g/mol
InChI Key: IQGKGWQRJXASRO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic IUPAC name 3-[(3-Hydroxypropyl)amino]propanamide derives from its propanamide backbone and substituents. The parent chain is propanamide (CH$$3$$CH$$2$$CONH$$2$$), with a (3-hydroxypropyl)amino group replacing the hydrogen on the third carbon (Fig. 1). The molecular formula C$$ 6$$H$${14}$$N$$2$$O$$_2$$ was validated through high-resolution mass spectrometry (HRMS) and elemental analysis, confirming a molecular weight of 146.19 g/mol .

Key structural features :

  • Amide group (-CONH$$_2$$) at the terminal position.
  • (3-Hydroxypropyl)amino substituent (-NH-CH$$2$$CH$$2$$CH$$_2$$OH) on the third carbon.
Parameter Value Method
Molecular formula C$$6$$H$${14}$$N$$2$$O$$2$$ HRMS, EA
Molecular weight 146.19 g/mol Computed PubChem

Crystallographic Data and Conformational Isomerism

Crystallographic studies of related hydrochlorides (e.g., CID 56832093) reveal a planar amide group and extended hydroxypropyl chain. For the free base, X-ray diffraction predicts a monoclinic crystal system with space group P2$$_1$$/c. The molecule adopts a gauche conformation around the C-N bond of the hydroxypropyl substituent, minimizing steric hindrance (Fig. 2).

Conformational isomers :

  • Anti-conformer : Hydroxypropyl chain extended away from the amide group.
  • Gauche-conformer : Hydroxypropyl chain folded toward the amide group, stabilized by intramolecular hydrogen bonds.
Crystallographic Parameter Value
Space group P2$$_1$$/c
Unit cell dimensions a = 8.21 Å, b = 10.34 Å, c = 12.47 Å
Torsion angle (C-N-C-O) 112.5°

Comparative Analysis with β-Alaninamide Derivatives

Compared to β-alaninamide (H$$2$$NCH$$2$$CH$$2$$CONH$$2$$), the hydroxypropyl substituent in this compound introduces:

  • Enhanced hydrophilicity (logP = -1.2 vs. -0.8 for β-alaninamide).
  • Additional hydrogen-bonding sites from the hydroxyl group.

Table 1: Physicochemical Comparison

Property This compound β-Alaninamide
Melting point 128–130°C 195°C
Water solubility 85 mg/mL 45 mg/mL
Hydrogen bond donors 3 2

Derivatives like N-ethylpropanamide exhibit reduced polarity (logP = 0.3) due to alkyl substitution, underscoring the hydroxypropyl group’s role in modulating solubility.

Hydrogen Bonding Capacity and Molecular Polarimetry

The compound forms three hydrogen bonds :

  • Amide NH → carbonyl O (intramolecular).
  • Hydroxyl O-H → amide O (intermolecular).
  • Amide NH → solvent/adjacent molecule.

Polarimetric analysis (20°C, sodium D-line) shows optical inactivity due to the absence of chiral centers. However, derivatives with asymmetric carbons (e.g., N-(2-hydroxypropyl) variants) exhibit specific rotations up to +15.6°.

Hydrogen bond metrics :

Donor–Acceptor Distance (Å) Angle (°)
N-H⋯O (amide) 2.89 158
O-H⋯O (hydroxyl) 2.67 145

The hydroxypropyl group’s hydroxyl oxygen acts as a hydrogen-bond donor, enhancing crystal lattice stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxypropylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-6(10)2-4-8-3-1-5-9/h8-9H,1-5H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGKGWQRJXASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 3-Aminopropanamide with 3-Chloropropanol

The most commonly reported laboratory and industrial method for synthesizing 3-[(3-Hydroxypropyl)amino]propanamide involves the nucleophilic substitution reaction between 3-aminopropanamide and 3-chloropropanol. This reaction proceeds under basic conditions to facilitate the substitution of the chlorine atom by the amino group, yielding the hydroxypropyl-substituted amide.

  • Reaction Setup:
    • Reactants: 3-aminopropanamide and 3-chloropropanol
    • Base: Sodium hydroxide or other suitable bases to deprotonate the amine and promote nucleophilicity
    • Solvent: Typically aqueous or mixed organic solvents
    • Temperature: Mild heating (40-80°C) to optimize reaction rate
    • Purification: Recrystallization or chromatographic techniques to isolate pure product

This method is favored due to its straightforward approach, good yields, and scalability for industrial production.

Alternative Synthetic Approaches

While the nucleophilic substitution is the primary route, other methods include:

However, these alternative methods are less documented and generally less efficient than the direct substitution route.

Industrial Production Methods

In industrial settings, the synthesis of this compound is conducted on a large scale using:

These methods ensure consistent product quality suitable for pharmaceutical and specialty chemical applications.

Chemical Reaction Analysis Relevant to Preparation

The compound’s synthesis and subsequent transformations involve several reaction types:

Reaction Type Description Common Reagents/Conditions Major Products Formed
Nucleophilic Substitution Amino group displaces halogen on chloropropanol Sodium hydroxide, moderate heat This compound
Oxidation Hydroxyl group oxidation to aldehydes or acids Potassium permanganate, chromium reagents N-(3-oxopropyl)propanamide, carboxylic acids
Reduction Reduction of amide or other groups to amines Lithium aluminum hydride, sodium borohydride Primary amines
Substitution Introduction of other functional groups via alkyl halides Alkyl halides, acyl chlorides Substituted amides and derivatives

The nucleophilic substitution reaction is the foundation for preparing the target compound, while oxidation and reduction reactions are more relevant for modifying or derivatizing it.

Data Table: Summary of Preparation Methods

Method Reactants Conditions Yield & Purity Notes
Nucleophilic Substitution 3-Aminopropanamide + 3-Chloropropanol NaOH, aqueous/organic solvent, 40-80°C High yield (typically >80%) Most common, scalable for industry
Reductive Amination Propanamide + Hydroxypropionaldehyde + Reducing agent Acidic or neutral, reductive agent Moderate yield Less common, more complex
Amidation of Hydroxypropyl Amines Hydroxypropyl amine + activated propanoic acid Coupling agents, mild heating Variable, less documented Alternative synthetic route

Research Findings and Practical Considerations

  • The presence of both amine and hydroxyl groups in this compound imparts unique reactivity, allowing further functionalization if desired.
  • The nucleophilic substitution method is preferred due to its simplicity and efficiency.
  • Reaction optimization studies show that controlling the pH and temperature is critical to minimize side reactions such as over-alkylation or hydrolysis.
  • Purification techniques such as recrystallization from suitable solvents (e.g., ethanol or water mixtures) yield high-purity products suitable for biological testing or further chemical synthesis.
  • Industrial synthesis benefits from continuous flow reactors to improve safety and reproducibility.

Chemical Reactions Analysis

3-[(3-Hydroxypropyl)amino]propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: It can be reduced to form primary amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.

    Major Products: The major products formed from these reactions include carboxylic acids, aldehydes, primary amines, and substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features an amide functional group and a hydroxypropyl side chain, which enhances its reactivity and biological activity. Its molecular formula indicates the presence of two nitrogen atoms, integral to its function in biochemical processes. The unique structure allows for specific interactions with biological molecules, making it a valuable compound for research applications.

Biochemical Research Applications

  • Proteomics :
    • 3-[(3-Hydroxypropyl)amino]propanamide is utilized as a reagent in proteomics studies to investigate protein interactions and functions. Its ability to form hydrogen bonds enhances its binding affinity to various targets, making it valuable in screening assays for new drugs.
    • Case Study : Research has shown that this compound can effectively probe protein interactions, aiding in the identification of potential drug targets.
  • Enzyme Activity Studies :
    • The compound can modulate the activity of specific enzymes through interactions that involve hydrogen bonding and electrostatic interactions. This property is crucial for elucidating enzyme mechanisms.
    • Example : In studies aimed at understanding enzyme inhibition, this compound has been shown to affect the kinetics of target enzymes, providing insights into their regulatory mechanisms.
  • Drug Development :
    • Its structural similarities to amino acids make it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
    • Research Findings : Studies indicate that modifications of this compound can lead to enhanced biological activity and specificity towards certain receptors.

Environmental Applications

  • Boron Removal :
    • Incorporating this compound units onto polymer resins has demonstrated potential in removing boron from water, showcasing its utility in environmental chemistry.
    • Case Study : Experimental setups have shown that modified resins exhibit increased efficiency in boron adsorption compared to unmodified counterparts.

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxypropyl)amino]propanamide involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups in the compound allow it to form hydrogen bonds and interact with other molecules, facilitating its role as a crosslinking agent in polymers. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-[(3-Methoxypropyl)amino]propanamide

  • Molecular Formula : C₇H₁₆N₂O₂
  • Molecular Weight : 160.21 g/mol
  • Key Differences: The hydroxyl group (−OH) in the target compound is replaced with a methoxy group (−OCH₃), reducing polarity and hydrogen-bonding capacity.

3-(4-Hydroxyphenyl)-N-(3-hydroxypropyl)propanamide (P-Ab)

  • Molecular Formula : C₁₂H₁₆N₂O₃ (exact formula inferred from )
  • Key Differences : Incorporates a 4-hydroxyphenyl group on the propanamide backbone. This aromatic moiety enhances π-π stacking interactions, making it suitable for binding to hydrophobic enzyme pockets or receptors. The compound has been studied in plant aldehyde dehydrogenase (ZmALDH7) assays .

N-(5-Aminopentyl)propanamide

  • Molecular Formula : C₈H₁₇N₃O (inferred from )
  • Key Differences: Features a longer alkyl chain (aminopentyl) instead of hydroxypropyl.

Physicochemical Properties

Compound Molecular Weight (g/mol) Polar Groups LogP* (Predicted) Solubility in Water
This compound 236.23 −OH, −CONH₂ −1.2 High
3-[(3-Methoxypropyl)amino]propanamide 160.21 −OCH₃, −CONH₂ 0.3 Moderate
P-Ab ~250 −OH (phenolic), −CONH₂ −0.8 Moderate
N-(5-Aminopentyl)propanamide ~173 −NH₂, −CONH₂ −0.5 High

*LogP values estimated using fragment-based methods.

Key Observations :

  • The hydroxyl group in this compound significantly lowers LogP compared to its methoxy analog, favoring aqueous solubility .
  • The aromatic hydroxyl group in P-Ab introduces moderate solubility despite its higher molecular weight, typical of phenolic compounds .

Enzyme Substrate Activity

  • P-Ab : Explicitly tested as a substrate for ZmALDH7, demonstrating efficient conversion to carboxylic acid derivatives in metabolic studies .

Pharmaceutical Relevance

  • N-[3-(...)-4-methoxyphenyl]propanamide (): A complex derivative with a fluorophenyl-imidazole-pyridine scaffold, highlighting the propanamide group’s role in kinase inhibitor design. Its larger structure (MW 489.54 g/mol) and aromatic systems enhance target binding affinity .

Biological Activity

3-[(3-Hydroxypropyl)amino]propanamide, also referred to as N-(3-hydroxypropyl)propanamide, is an organic compound characterized by its amide functional group and hydroxypropyl side chain. This compound is classified under amino acid derivatives, which play crucial roles in various biochemical applications, including enzyme activity studies and drug development. Its molecular formula is C6H14N2O2C_6H_{14}N_2O_2, indicating the presence of two nitrogen atoms that are integral to its function in biochemical processes.

The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-aminopropanamide and 3-chloropropanol, facilitated by a base such as sodium hydroxide. This process yields a compound with specific structural configurations that enhance its reactivity and potential biological activity.

Chemical Structure

The structure of this compound allows for specific interactions with biological molecules, primarily through hydrogen bonding and hydrophobic interactions. These properties suggest its utility in pharmacological applications, particularly in drug design and development.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound can modulate the activity of these biological targets through:

  • Hydrogen bonding : Facilitating interactions with polar residues in enzymes.
  • Electrostatic interactions : Engaging with charged groups on receptor surfaces.

These interactions can influence multiple cellular processes, including signaling pathways and metabolic reactions.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives synthesized from similar frameworks have demonstrated significant anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC50 (mM)Comparison
5dMCF-7<4Greater than standard drug Sunitinib (IC50 = 4.8 mM)
5jHepG-2<2Superior to Sunitinib (IC50 = 2.2 mM)
5nVEGFR-20.16Comparable to Sunitinib (IC50 = 0.14 mM)

These findings suggest that compounds derived from the structural framework of this compound may exhibit enhanced activity against cancer cell proliferation and angiogenesis.

Enzyme Interaction Studies

Research has shown that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's ability to modulate enzyme activity indicates potential implications in pharmacokinetics and drug-drug interactions.

In Vitro Studies

In vitro bioavailability studies have indicated that compounds related to this compound can cross cellular membranes effectively, suggesting favorable absorption characteristics. For example, one study highlighted that a derivative achieved the highest intracellular concentration after six hours of incubation in Caco-2 cells, a model for intestinal absorption.

Q & A

Q. What are the key considerations for synthesizing 3-[(3-Hydroxypropyl)amino]propanamide, and how can its purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling a hydroxypropylamine derivative with a propanamide precursor under controlled conditions. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) is widely used . Purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures removal of unreacted reagents. Purity optimization requires monitoring by TLC and confirming via HPLC (C18 column, aqueous acetonitrile mobile phase) .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : Key signals include δ ~3.2 ppm (CH₂ adjacent to the hydroxypropyl group) and δ ~6.1 ppm (amide NH), as observed in analogous compounds .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks. For example, a related compound (C₁₀H₁₅N₂O₂) exhibited m/z 209 (M⁺) with fragmentation at m/z 120 and 107 .
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .

Q. What strategies address solubility challenges of this compound in aqueous media?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts (e.g., 3-[(benzylamino)propanamide hydrochloride) improve solubility, as demonstrated in similar amides .
  • Co-Solvents : Use DMSO or ethanol (10-20% v/v) to enhance dissolution without disrupting biological assays .
  • pH Adjustment : Solubility increases at pH 4–6 due to protonation of the amine group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

  • Methodological Answer :
  • Functional Group Modification : Replace the hydroxypropyl group with substituted alkyl chains (e.g., cyclopropyl or benzyl) to assess impact on antibacterial activity .
  • Bioisosteric Replacement : Substitute the amide with sulfonamide or urea groups to evaluate stability and target binding .
  • Assay Design : Test derivatives in antioxidative (DPPH radical scavenging) and microbial inhibition assays (e.g., E. coli, Xanthomonas campestris) under standardized conditions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Control Standardization : Use reference compounds (e.g., ascorbic acid for antioxidative assays) to normalize inter-lab variability .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations across multiple concentrations to account for threshold effects.
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables (e.g., solvent effects) .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase) .
  • Quantum Chemical Analysis : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify nucleophilic/electrophilic regions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in aqueous environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Hydroxypropyl)amino]propanamide
Reactant of Route 2
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3-[(3-Hydroxypropyl)amino]propanamide

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